molecular formula C14H10BrN3O B8396214 2-(4-bromophenyl)-1H-benzimidazole-4-carboxamide

2-(4-bromophenyl)-1H-benzimidazole-4-carboxamide

Cat. No. B8396214
M. Wt: 316.15 g/mol
InChI Key: BALGSLRJXQZZFL-UHFFFAOYSA-N
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Patent
US07595406B2

Procedure details

To a mixture of 2,3-diaminobenzamide dihydrochloride (synthesized as described in U.S. Pat. No. 6,737,421, column 11, EXAMPLE 2, step (e), 5 g, 22.3 mmol) and 4-bromobenzaldehyde (4.13 g, 22.3 mmol) in methanol (200 mL) was added 10% Pd/C (1.3 g). The mixture was refluxed overnight, then cooled and filtered though a pad of celite. The filtrate was concentrated under vacuum and purified by chromatography on a silica gel column with 0-10% methanol/dichloromethane to provide the title compound (1.2 g, 17%). MS (ESI) m/e 317 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[C:12]([NH2:13])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7].[Br:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1>CO.[Pd]>[Br:14][C:15]1[CH:22]=[CH:21][C:18]([C:19]2[NH:13][C:12]3[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([NH2:8])=[O:7])[C:4]=3[N:3]=2)=[CH:17][CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1=C(C(=O)N)C=CC=C1N
Step Two
Name
Quantity
4.13 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered though a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica gel column with 0-10% methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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